molecular formula C5H5IN2S B1397933 4-Iodo-6-methylsulfanyl-pyrimidine CAS No. 89125-96-2

4-Iodo-6-methylsulfanyl-pyrimidine

Cat. No. B1397933
M. Wt: 252.08 g/mol
InChI Key: TXELSPZUGVLZON-UHFFFAOYSA-N
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Patent
US09181238B2

Procedure details

A solution of isopropylmagnesium chloride (2M in THF solution, 5 mL, 10 mmol) was added slowly to a solution of 4-iodo-6-methylsulfanyl-pyrimidine (2.53 g, 10 mol) in THF (50 mL) at −78° C. After 10 min, tri-n-butyltin chloride (2.75 mL, 10 mmol) was added, and the mixture was stirred and allowed to warm to rt overnight. The crude product was purified by silica gel flash chromatography (0 to 10% ethyl acetate in hexanes eluant) to afford the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
2.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.I[C:7]1[CH:12]=[C:11]([S:13][CH3:14])[N:10]=[CH:9][N:8]=1.[CH2:15]([Sn:19](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>C1COCC1>[CH3:14][S:13][C:11]1[CH:12]=[C:7]([Sn:19]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:15][CH2:16][CH2:17][CH3:18])[N:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
2.53 g
Type
reactant
Smiles
IC1=NC=NC(=C1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
tri-n-butyltin chloride
Quantity
2.75 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography (0 to 10% ethyl acetate in hexanes eluant)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC1=NC=NC(=C1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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